N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
The compound “N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic molecule. It contains a bithiophene moiety, which is a system of two thiophene rings connected by a single bond . Bithiophene derivatives are particularly popular because they are used in various fields of science and technology, ranging from organic chemistry and synthesis to material science, technology, medicine, and pharmaceutical science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the bithiophene moiety, the introduction of the pyrazole ring, and the attachment of the sulfonamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Unfortunately, without specific experimental data, it’s challenging to provide an analysis of these properties .Scientific Research Applications
Synthesis and Biological Evaluation
Sulfonamide derivatives have been extensively studied for their biological activities, including their roles as cyclooxygenase-2 (COX-2) inhibitors, which are significant in treating conditions like rheumatoid arthritis and osteoarthritis. The synthesis and evaluation of 1,5-diarylpyrazole derivatives, for instance, have led to the development of potent and selective inhibitors of COX-2, with compounds like celecoxib being identified for clinical use (T. Penning et al., 1997).
Antimicrobial and Anticancer Activities
Compounds incorporating pyrazoline and sulfonamide pharmacophores have demonstrated potent inhibition against various enzymes, showcasing significant antimicrobial and anticancer activities. These compounds have been evaluated for their inhibitory potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, with findings suggesting potential as novel candidates for enzyme inhibitor development with low cytotoxicity and tumor selectivity (Dilan Ozmen Ozgun et al., 2019).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have shown superior inhibitory activity against carbonic anhydrase isoenzymes, indicating their potential use in the treatment of conditions that benefit from carbonic anhydrase inhibition. Such compounds could be considered as lead molecules for further investigation due to their potent activity and selectivity (K. Kucukoglu et al., 2016).
Antiviral and Antimicrobial Properties
Research on sulfonamide derivatives has also extended into antiviral and antimicrobial properties. For example, novel thiadiazole sulfonamide derivatives have been synthesized and shown to possess certain anti-tobacco mosaic virus activity, highlighting the versatility of sulfonamide compounds in addressing a range of biological targets (Zhuo Chen et al., 2010).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. For instance, some compounds might be hazardous if inhaled, ingested, or if they come into contact with skin. Others might pose a risk of fire or explosion under certain conditions .
Future Directions
The future research directions for a compound like this could be vast, depending on its properties and potential applications. For instance, if it exhibits interesting electronic properties, it might be studied for use in organic electronics or photovoltaics . If it shows biological activity, it could be investigated further for potential medicinal applications.
properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S3/c1-17-8-11(6-15-17)23(19,20)16-7-12(18)14-3-2-13(22-14)10-4-5-21-9-10/h2-6,8-9,12,16,18H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRPXWRXTWQUPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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